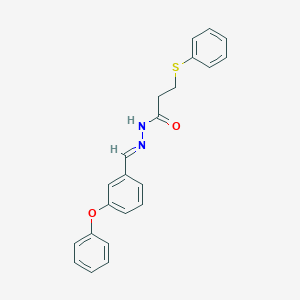![molecular formula C13H12N2O3 B306713 2-hydroxy-N'-[(5-phenyl-2-furyl)methylene]acetohydrazide](/img/structure/B306713.png)
2-hydroxy-N'-[(5-phenyl-2-furyl)methylene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-N'-[(5-phenyl-2-furyl)methylene]acetohydrazide, also known as HFA, is a chemical compound that has gained significant attention in the field of scientific research. HFA has been studied extensively for its potential applications in various fields, including medicine, agriculture, and industry.
Mechanism of Action
The mechanism of action of 2-hydroxy-N'-[(5-phenyl-2-furyl)methylene]acetohydrazide is not fully understood, but it is believed to act through various pathways, including inhibition of inflammatory cytokines, induction of apoptosis, and inhibition of angiogenesis. This compound has also been shown to activate the AMPK pathway, which plays a crucial role in regulating energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of inflammatory cytokines, such as TNF-α and IL-6, and induces apoptosis in cancer cells. In vivo studies have shown that this compound has a positive effect on glucose metabolism and can improve insulin sensitivity. Additionally, this compound has been shown to have a positive effect on the growth and development of plants, including increased biomass and root growth.
Advantages and Limitations for Lab Experiments
2-hydroxy-N'-[(5-phenyl-2-furyl)methylene]acetohydrazide has several advantages for lab experiments, including its low toxicity, ease of synthesis, and broad range of potential applications. However, this compound also has some limitations, including its poor solubility in water and limited stability under certain conditions.
Future Directions
There are several future directions for research on 2-hydroxy-N'-[(5-phenyl-2-furyl)methylene]acetohydrazide. One potential area of research is the development of this compound-based drugs for the treatment of inflammatory diseases, cancer, and diabetes. Another potential area of research is the development of this compound-based fertilizers for use in agriculture. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential side effects and toxicity.
Synthesis Methods
2-hydroxy-N'-[(5-phenyl-2-furyl)methylene]acetohydrazide can be synthesized through various methods, including condensation reaction, reflux reaction, and microwave-assisted synthesis. One of the most common methods for synthesizing this compound is through the condensation reaction between 5-phenyl-2-furaldehyde and 2-hydroxyacetohydrazide in ethanol. The resulting product is a yellow crystalline solid that can be purified through recrystallization.
Scientific Research Applications
2-hydroxy-N'-[(5-phenyl-2-furyl)methylene]acetohydrazide has been extensively studied for its potential applications in various fields of scientific research. In medicine, this compound has been shown to possess anti-inflammatory, anti-tumor, and anti-diabetic properties. This compound has also been studied for its potential applications in agriculture, where it has been shown to have a positive effect on the growth and development of plants. Additionally, this compound has been studied for its potential applications in industry, where it has been shown to possess anti-corrosion properties.
properties
Molecular Formula |
C13H12N2O3 |
|---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
2-hydroxy-N-[(E)-(5-phenylfuran-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C13H12N2O3/c16-9-13(17)15-14-8-11-6-7-12(18-11)10-4-2-1-3-5-10/h1-8,16H,9H2,(H,15,17)/b14-8+ |
InChI Key |
GGDVFDQURVGGBO-RIYZIHGNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)/C=N/NC(=O)CO |
SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=O)CO |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methoxy-5-[2-(2-naphthoyl)carbohydrazonoyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306632.png)
![4-{2-[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]carbohydrazonoyl}-2-chloro-6-methoxyphenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306633.png)
![5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306635.png)
![N-(4-methylphenyl)-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B306637.png)
![N-(4-methylphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B306638.png)
![N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B306640.png)
![2-(benzylsulfanyl)-N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B306641.png)
![2-[(4-methoxybenzyl)sulfanyl]-N'-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}acetohydrazide](/img/structure/B306642.png)
![N'-[2-(benzyloxy)benzylidene]-2-[(4-methoxybenzyl)sulfanyl]acetohydrazide](/img/structure/B306643.png)
![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(phenylsulfanyl)propanohydrazide](/img/structure/B306647.png)


![4-methyl-N-{2-[2-(3-methylbenzylidene)hydrazino]-2-oxoethyl}-N-(8-quinolinyl)benzenesulfonamide](/img/structure/B306652.png)
